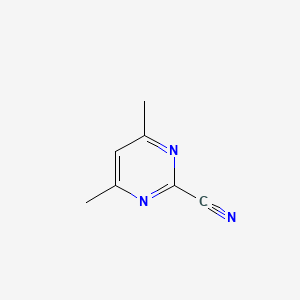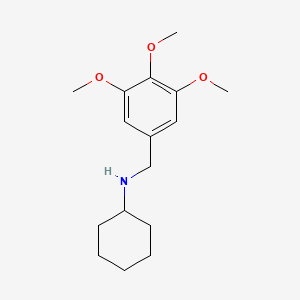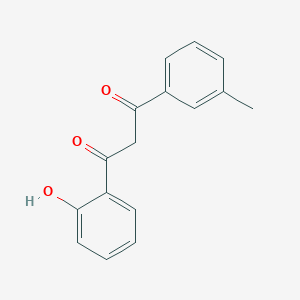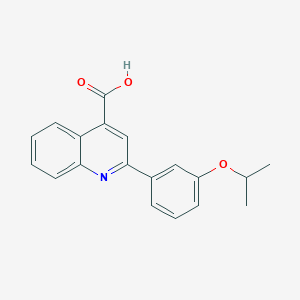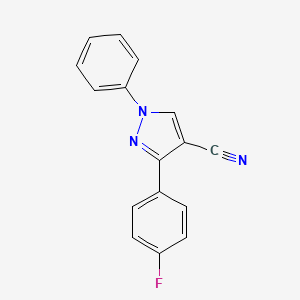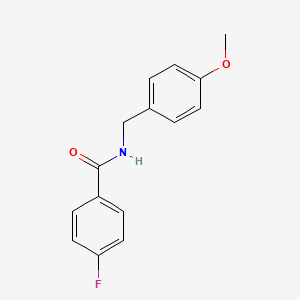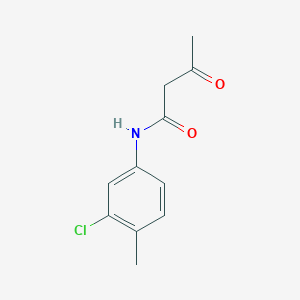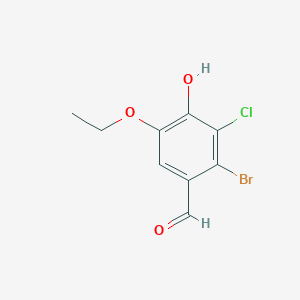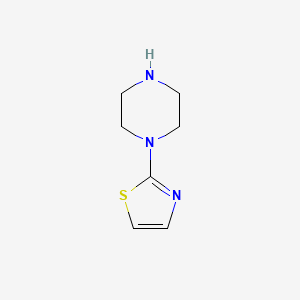
2-(ピペラジン-1-イル)チアゾール
概要
説明
2-(Piperazin-1-yl)thiazole is a heterocyclic compound that features a thiazole ring bonded to a piperazine moiety
科学的研究の応用
2-(Piperazin-1-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
The primary target of 2-(Piperazin-1-yl)thiazole, also known as 1-Thiazol-2-yl-piperazine, is DNA gyrase . This enzyme is crucial for bacterial DNA replication, making it an attractive target for antimicrobial agents .
Mode of Action
2-(Piperazin-1-yl)thiazole interacts with its target by inhibiting the activity of DNA gyrase . This inhibition disrupts the supercoiling process essential for DNA replication and transcription in bacteria, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, it prevents the unwinding of DNA strands, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually cell death .
Pharmacokinetics
This suggests a rapid absorption and distribution within the bacterial cell .
Result of Action
The result of 2-(Piperazin-1-yl)thiazole’s action is the disruption of bacterial cell function, leading to cell death . Specifically, it causes hollowed-out bacterial cytoplasms, indicating significant cellular disruption . There is no disintegration of the bacterial membrane .
生化学分析
Biochemical Properties
2-(Piperazin-1-yl)thiazole has been found to exhibit antimicrobial activity . It interacts with various biomolecules, including enzymes such as DNA gyrase . The nature of these interactions involves the compound being taken up by microbial cells, resulting in cell disruption .
Cellular Effects
The effects of 2-(Piperazin-1-yl)thiazole on various types of cells have been studied. It has been observed to influence cell function by disrupting the configuration of microbial cells . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(Piperazin-1-yl)thiazole involves its interaction with DNA gyrase, an enzyme that is crucial for bacterial DNA replication . The compound inhibits the activity of this enzyme, leading to a reduction in microbial cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperazin-1-yl)thiazole have been observed to change over time . More than 50% of microbial cells take up the compound within 30 minutes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)thiazole typically involves the reaction of thiazole derivatives with piperazine. One common method includes the nucleophilic substitution reaction where a halogenated thiazole reacts with piperazine under basic conditions. For instance, 2-bromothiazole can be reacted with piperazine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield 2-(Piperazin-1-yl)thiazole .
Industrial Production Methods: Industrial production methods for 2-(Piperazin-1-yl)thiazole are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity of the compound .
化学反応の分析
Types of Reactions: 2-(Piperazin-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted piperazine derivatives.
類似化合物との比較
- 2-(Piperazin-1-yl)benzothiazole
- 2-(Piperazin-1-yl)benzoxazole
- 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione
Comparison: 2-(Piperazin-1-yl)thiazole is unique due to its specific structural features and biological activities. Compared to 2-(Piperazin-1-yl)benzothiazole and 2-(Piperazin-1-yl)benzoxazole, it exhibits distinct antimicrobial and anticancer properties . The presence of the thiazole ring contributes to its unique reactivity and interaction with biological targets .
特性
IUPAC Name |
2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWIVTXNKRNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195101 | |
| Record name | 1-(Thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42270-37-1 | |
| Record name | 1-(2-Thiazolyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42270-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Thiazol-2-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042270371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiazol-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Piperazin-1-yl)thiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNH3UA8XDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2-(Piperazin-1-yl)thiazole scaffold, as exemplified in the study by [], interact with FAAH and what are the downstream effects of this interaction?
A1: The research paper [] focuses on the development of a novel PET radiotracer, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1), which incorporates the 2-(Piperazin-1-yl)thiazole moiety. While the paper doesn't delve into the specific binding interactions of the scaffold with FAAH, it highlights that compound 1 demonstrates a high binding affinity for FAAH with an IC50 of 3.3 nM []. This suggests that the 2-(Piperazin-1-yl)thiazole scaffold likely contributes significantly to the binding affinity of the radiotracer to FAAH.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)
